molecular formula C8H9BrO2S B077503 Ethyl 5-(bromomethyl)thiophene-2-carboxylate CAS No. 14282-72-5

Ethyl 5-(bromomethyl)thiophene-2-carboxylate

Cat. No. B077503
CAS RN: 14282-72-5
M. Wt: 249.13 g/mol
InChI Key: ACBHSRJWMKAASD-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C8H9BrO2S . It has a molecular weight of 249.13 g/mol . It is typically stored in a dry, dark place at room temperature .


Molecular Structure Analysis

The linear formula of Ethyl 5-(bromomethyl)thiophene-2-carboxylate is C8H9BrO2S . The structure includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2-position with a carboxylate ester group and at the 5-position with a bromomethyl group .


Physical And Chemical Properties Analysis

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a liquid at room temperature . It has a molecular weight of 249.13 g/mol . More specific physical and chemical properties such as boiling point, density, and refractive index are not available in the sources I found.

Scientific Research Applications

  • Synthesis of Pharmacologically Active Compounds : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate was converted into ethyl 3-methylbenzo[b]thiophen-2-carboxylate and its derivatives for preliminary pharmacological studies (Chapman et al., 1971).

  • Synthetic Routes for Brominated Thiophene-2-Carboxylic Acids : Research focused on electrophilic bromination of thiophene-2-carboxylic acids and esters, developing a route for bromination of ethyl 5-alkylthiophene-2-carboxylates (Taydakov & Krasnoselskiy, 2010).

  • Synthesis of Angiotension II Antagonist : A study described the synthesis of an angiotension II antagonist, SK&F 106686, using a phase transfer catalyzed bromoethylation of a related compound (Pridgen et al., 1998).

  • Luminescent Thiophenes and Oligothiophenes : A pseudo-five-component reaction was developed for synthesizing highly luminescent symmetrical terthiophenes and a quinquethiophene (Teiber & Müller, 2012).

  • Synthesis of Heterocyclic Compounds : Methyl 2-(bromomethyl)thiophene-3-carboxylates reacted with substituted 2-hydroxybenzonitriles to form novel heterocyclic systems (Yagodkina-Yakovenko et al., 2018).

  • Biological Activity of Thiophene-Containing Compounds : A study synthesized novel thiophene-containing compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, which exhibited antimicrobial and antifungal activities (Mabkhot et al., 2017).

  • Synthesis of Fluorescent Dipoles : Mesomeric betaines consisting of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers were synthesized for fluorescence spectroscopic investigations (Smeyanov et al., 2017).

Safety And Hazards

This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 5-(bromomethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBHSRJWMKAASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570989
Record name Ethyl 5-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(bromomethyl)thiophene-2-carboxylate

CAS RN

14282-72-5
Record name Ethyl 5-(bromomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(bromomethyl)thiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-(bromomethyl)thiophene-2-carboxylate
Reactant of Route 3
Ethyl 5-(bromomethyl)thiophene-2-carboxylate

Citations

For This Compound
1
Citations
O Rabal, JA Sánchez-Arias… - European Journal of …, 2018 - Elsevier
We have identified chemical probes that act as dual phosphodiesterase 5 (PDE5) and histone deacetylase 6 (HDAC6)-selective inhibitors (>1 log unit difference versus class I HDACs) …
Number of citations: 49 www.sciencedirect.com

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